molecular formula C10H8N2O3S B1415371 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1105192-31-1

6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1415371
CAS No.: 1105192-31-1
M. Wt: 236.25 g/mol
InChI Key: OQCBDWFIHXDRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with thiophen-2-ylmethyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like toluene at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase, thereby affecting cyclic nucleotide levels within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1-(2-thienylmethyl)-1,6-dihydropyridazine-3-carboxylic acid is unique due to the combination of the pyridazine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

1105192-31-1

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

6-oxo-1-(thiophen-2-ylmethyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15)

InChI Key

OQCBDWFIHXDRRZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.